

Application Note: Mass Spectrometry Analysis of 4-oxooctanoyl-CoA

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Compound of Interest

Compound Name: 4-oxooctanoyl-CoA

Cat. No.: B15599391

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Introduction

4-oxooctanoyl-CoA is an intermediate in fatty acid metabolism, playing a role in various biochemical pathways. Its accurate identification and quantification are crucial for understanding metabolic fluxes and the pathology of related metabolic disorders. This document provides a detailed protocol for the analysis of **4-oxooctanoyl-CoA** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its predicted fragmentation pattern. This information is valuable for researchers in metabolomics, drug discovery, and diagnostics.

Predicted Mass Spectrometry Fragmentation Pattern

While experimental mass spectra for **4-oxooctanoyl-CoA** are not widely available, its fragmentation pattern can be reliably predicted based on the well-established fragmentation of similar acyl-CoA molecules. In positive ion mode Electrospray Ionization (ESI), acyl-CoAs typically undergo characteristic fragmentation, including a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety and the formation of a key fragment ion corresponding to adenosine 3',5'-diphosphate.^{[1][2][3]}

Based on the structure of **4-oxooctanoyl-CoA** (Chemical Formula: C₂₉H₄₈N₇O₁₈P₃S, Monoisotopic Mass: 907.1989 Da), the following fragmentation in positive ion mode is predicted.

Table 1: Predicted m/z of Parent and Major Fragment Ions of **4-oxooctanoyl-CoA** in Positive Ion ESI-MS/MS

Description	Predicted m/z
[M+H] ⁺ (Parent Ion)	908.1989
[M-507+H] ⁺ (Neutral loss of 3'-phospho-ADP)	401.1989
Adenosine 3',5'-diphosphate fragment	428.0365

In negative ion mode, fragmentation of analogous molecules like 3-oxooctanoyl-CoA has been observed to yield fragments corresponding to the phosphate group (PO₃⁻), deprotonated 3-phospho-AMP with water loss, and the deprotonated Coenzyme A.[4]

Table 2: Predicted m/z of Parent and Major Fragment Ions of **4-oxooctanoyl-CoA** in Negative Ion ESI-MS/MS

Description	Predicted m/z
[M-H] ⁻ (Parent Ion)	906.1989
[PO ₃] ⁻	79.9663
[3-phospho-AMP - H ₂ O - H] ⁻	408.0290
[Coenzyme A - H] ⁻	766.0500

Experimental Protocol

This protocol is adapted from established methods for the analysis of acyl-CoA compounds by LC-MS/MS.[5][6][7]

1. Sample Preparation (from cell culture)

- Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
- Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the culture dish.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- The supernatant contains the acyl-CoAs. If necessary, solid-phase extraction (SPE) can be used for further purification and concentration.

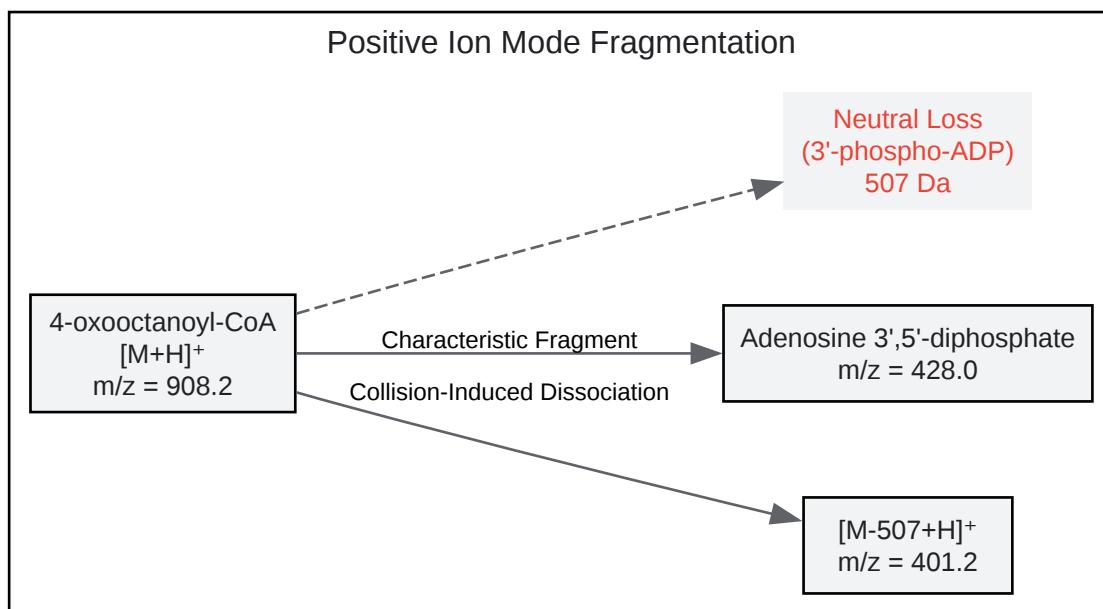
2. Liquid Chromatography

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 2% B
 - 2-15 min: 2-50% B
 - 15-15.1 min: 50-95% B
 - 15.1-17 min: 95% B
 - 17-17.1 min: 95-2% B
 - 17.1-20 min: 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

3. Mass Spectrometry (Triple Quadrupole)

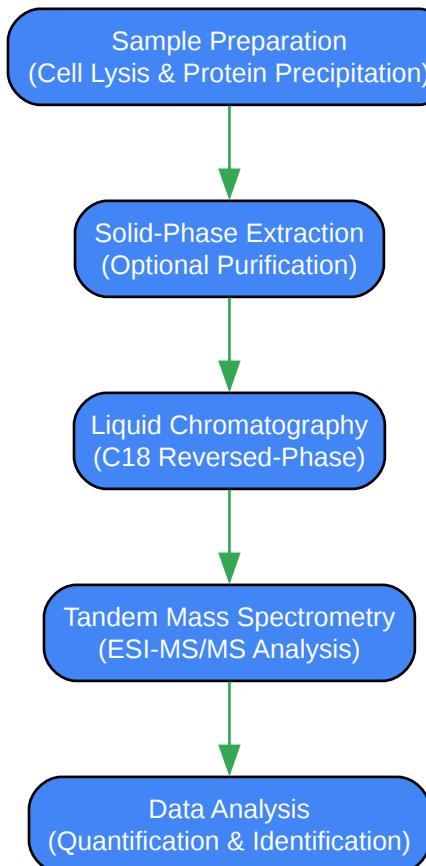
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Multiple Reaction Monitoring (MRM) Transitions (Positive Mode):
 - Precursor Ion (Q1): 908.2 m/z
 - Product Ions (Q3): 401.2 m/z and 428.0 m/z
- MRM Transitions (Negative Mode):
 - Precursor Ion (Q1): 906.2 m/z
 - Product Ions (Q3): 79.9 m/z, 408.0 m/z, and 766.0 m/z
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Desolvation Temperature: 350°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
 - Collision Gas: Argon
 - Collision Energy: Optimize for each transition (typically 20-40 eV).

Visualizations



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Caption: Predicted fragmentation of **4-oxooctanoyl-CoA** in positive ESI.



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Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

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